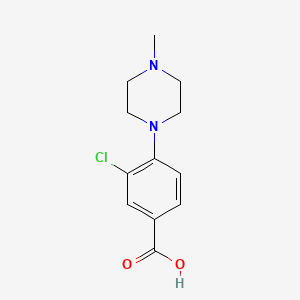

3-Chloro-4-(4-methyl-1-piperazinyl)benzoic acid

Beschreibung

Eigenschaften

IUPAC Name |

3-chloro-4-(4-methylpiperazin-1-yl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15ClN2O2/c1-14-4-6-15(7-5-14)11-3-2-9(12(16)17)8-10(11)13/h2-3,8H,4-7H2,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSSBUWGQOMUQJI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=C(C=C(C=C2)C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40700193 | |

| Record name | 3-Chloro-4-(4-methylpiperazin-1-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40700193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1197193-33-1 | |

| Record name | 3-Chloro-4-(4-methyl-1-piperazinyl)benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1197193-33-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Chloro-4-(4-methylpiperazin-1-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40700193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Core Compound Identification and Physicochemical Properties

An In-Depth Technical Guide to 3-Chloro-4-(4-methyl-1-piperazinyl)benzoic Acid

Abstract: This document provides a comprehensive technical overview of 3-Chloro-4-(4-methyl-1-piperazinyl)benzoic acid (CAS No. 1197193-33-1), a key building block in contemporary medicinal chemistry. It is intended for researchers, chemists, and drug development professionals. This guide details the compound's physicochemical properties, provides an expert-driven synthesis protocol, outlines rigorous analytical methods for characterization, and explores its primary application as a crucial intermediate in the development of targeted therapeutics, particularly Fibroblast Growth Factor Receptor (FGFR) inhibitors. The methodologies described herein are designed to ensure reproducibility and high-purity outcomes, reflecting best practices in process chemistry and quality control.

3-Chloro-4-(4-methyl-1-piperazinyl)benzoic acid is a substituted benzoic acid derivative featuring a chlorine atom and a methylpiperazine moiety. These functional groups make it an important and versatile synthon for creating more complex molecules with specific pharmacological activities. Its precise identification is critical for regulatory and experimental consistency.

The fundamental properties of the compound are summarized below for quick reference. These values are compiled from verified suppliers and chemical databases.[1][2][3]

| Property | Value | Source |

| CAS Number | 1197193-33-1 | [1][2][3] |

| IUPAC Name | 3-Chloro-4-(4-methyl-1-piperazinyl)benzoic acid | [2] |

| Molecular Formula | C₁₂H₁₅ClN₂O₂ | [1][2][3] |

| Molecular Weight | 254.71 g/mol | [1][3] |

| Appearance | Off-white to white solid | [4] |

| Predicted Boiling Point | 413.3 ± 45.0 °C | [3] |

| Predicted Density | 1.291 ± 0.06 g/cm³ | [3] |

| Storage Temperature | -20°C for long-term stability | [1] |

| InChI Key | RSSBUWGQOMUQJI-UHFFFAOYSA-N | [5] |

Synthesis and Purification Protocol

The synthesis of 3-Chloro-4-(4-methyl-1-piperazinyl)benzoic acid is typically achieved via a nucleophilic aromatic substitution (SₙAr) reaction. The rationale for this approach is the activation of the aromatic ring by the electron-withdrawing carboxylic acid group, which facilitates the displacement of a suitable leaving group at the C4 position by the secondary amine of 1-methylpiperazine.

Synthesis Rationale and Reagent Selection

The chosen starting material is 3-chloro-4-fluorobenzoic acid. Fluorine is an excellent leaving group for SₙAr reactions due to its high electronegativity, which strongly polarizes the carbon-fluorine bond, making the carbon atom highly susceptible to nucleophilic attack. A base, such as potassium carbonate (K₂CO₃), is required to act as a scavenger for the hydrofluoric acid (HF) generated during the reaction, driving the equilibrium towards the product. A polar aprotic solvent like Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) is selected to solvate the cationic species and facilitate the reaction, which often requires elevated temperatures.

Detailed Experimental Protocol

Materials:

-

3-chloro-4-fluorobenzoic acid

-

1-methylpiperazine

-

Potassium carbonate (K₂CO₃), anhydrous

-

Dimethyl Sulfoxide (DMSO)

-

Deionized water

-

Hydrochloric acid (HCl), 2M solution

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Magnesium sulfate (MgSO₄), anhydrous

Procedure:

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 3-chloro-4-fluorobenzoic acid (1.0 eq), potassium carbonate (2.5 eq), and DMSO (5-10 mL per gram of starting material).

-

Reagent Addition: Add 1-methylpiperazine (1.2 eq) to the stirring suspension at room temperature.

-

Reaction Execution: Heat the reaction mixture to 120-140 °C and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed. A similar synthesis for a related compound specifies heating at 140°C for 4 hours.[6]

-

Work-up and Isolation:

-

Cool the reaction mixture to room temperature and pour it into a beaker of cold deionized water.

-

Adjust the pH of the aqueous solution to ~6-7 using 2M HCl. The product will precipitate as a solid at its isoelectric point.

-

Stir the resulting slurry for 30 minutes in an ice bath to maximize precipitation.

-

Collect the solid product by vacuum filtration and wash the filter cake with cold deionized water.

-

-

Purification (Recrystallization):

-

Dissolve the crude solid in a minimal amount of hot ethanol or isopropanol.

-

Allow the solution to cool slowly to room temperature, then place it in a -20°C freezer to induce crystallization.

-

Filter the purified crystals, wash with a small amount of cold solvent, and dry under vacuum to yield the final product as a white solid.

-

Synthesis Workflow Diagram

Caption: Workflow for the synthesis and purification of the target compound.

Analytical Characterization

Rigorous analytical validation is essential to confirm the identity, purity, and structural integrity of the synthesized compound. A multi-technique approach provides a self-validating system of characterization.

High-Performance Liquid Chromatography (HPLC)

-

Objective: To determine the purity of the final compound and quantify any residual impurities.

-

Methodology:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: 0.1% Formic acid in Water.

-

Mobile Phase B: 0.1% Formic acid in Acetonitrile.

-

Gradient: Start at 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and re-equilibrate.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm.

-

Expected Result: A single major peak corresponding to the product, with purity typically expected to be >98%.

-

Mass Spectrometry (MS)

-

Objective: To confirm the molecular weight of the compound.

-

Methodology:

-

Ionization Mode: Electrospray Ionization, Positive (ESI+).

-

Analysis: The sample, infused directly or from the HPLC outflow, is analyzed.

-

Expected Result: The primary ion observed will be the protonated molecule [M+H]⁺ at an m/z of approximately 255.09, corresponding to the molecular formula C₁₂H₁₆ClN₂O₂⁺. The characteristic chlorine isotope pattern (³⁵Cl/³⁷Cl in a ~3:1 ratio) should be visible at m/z 255 and m/z 257.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective: To provide unambiguous structural confirmation by mapping the hydrogen (¹H) and carbon (¹³C) framework.

-

Methodology:

-

Solvent: Deuterated Dimethyl Sulfoxide (DMSO-d₆) or Deuterated Chloroform (CDCl₃).

-

¹H NMR (Predicted):

-

Aromatic Protons: Signals between ~7.0-8.0 ppm, showing splitting patterns consistent with a 1,2,4-trisubstituted benzene ring.

-

Piperazine Protons: Two sets of broad signals between ~3.0-3.5 ppm.

-

Methyl Protons: A singlet at ~2.2-2.3 ppm corresponding to the N-CH₃ group.

-

Carboxylic Acid Proton: A very broad singlet at >12 ppm (if in DMSO-d₆).

-

-

¹³C NMR (Predicted): Signals corresponding to the carboxylic acid carbonyl (~165-170 ppm), aromatic carbons (~115-160 ppm), piperazine carbons (~45-55 ppm), and the methyl carbon (~45 ppm).

-

Analytical Validation Workflow

Caption: A logical workflow for the analytical validation of the final compound.

Applications in Drug Discovery

The primary utility of 3-Chloro-4-(4-methyl-1-piperazinyl)benzoic acid lies in its role as a key intermediate for synthesizing high-value pharmaceutical agents. Its structure is frequently incorporated into kinase inhibitors.

Intermediate for FGFR Inhibitors

This compound serves as a reagent in the preparation of 1H-pyrazolo[3,4-b]pyridines, a class of molecules that have shown potent activity as Fibroblast Growth Factor Receptor (FGFR) inhibitors.[1] FGFRs are a family of receptor tyrosine kinases whose aberrant signaling is a known driver in various forms of cancer. Inhibiting these receptors is a clinically validated strategy for cancer therapy. The benzoic acid group of the title compound allows for amide bond formation, a common linkage strategy in medicinal chemistry, to connect this "headgroup" to the core of the inhibitor.

Structural Role in Kinase Inhibitor Design

Caption: Role as a building block in a typical kinase inhibitor scaffold.

The methylpiperazine group often serves to increase the aqueous solubility of the final drug molecule, improving its pharmacokinetic properties. The chloro-substituted phenyl ring can engage in specific interactions within the kinase's binding pocket, contributing to the overall potency and selectivity of the inhibitor.

Handling, Storage, and Safety

-

Handling: Use standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust and direct contact with skin and eyes.

-

Storage: For optimal long-term stability, the compound should be stored in a tightly sealed container at -20°C.[1] It should be protected from moisture and light.

-

Safety: While specific toxicity data is not widely published, compounds of this class should be treated as potentially hazardous. Refer to the Safety Data Sheet (SDS) from the supplier for detailed information.

References

-

AdooQ BioScience. (n.d.). 3-Chloro-4-(4-methyl-1-piperazinyl)benzoic Acid CAS: 1197193-33-1. Retrieved from [Link]

-

P&S Chemicals. (n.d.). Product information, 3-Chloro-4-(4-methyl-1-piperazinyl)benzoic acid. Retrieved from [Link]

-

Mol-Instincts. (n.d.). Synthesis of 3-Allylsulfamoyl-4-(4-methylpiperazine-1-yl)-benzoic acid-hydrochloride. Retrieved from [Link]

Sources

- 1. usbio.net [usbio.net]

- 2. pschemicals.com [pschemicals.com]

- 3. echemi.com [echemi.com]

- 4. 3-Chloro-4-piperazinobenzoic Acid - Global Wides Trade [globalwidestrade.com]

- 5. 3-chloro-4-(4-methylpiperazin-1-yl)benzoic acid | CAS: 1197193-33-1 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 6. prepchem.com [prepchem.com]

An In-Depth Technical Guide to 3-Chloro-4-(4-methyl-1-piperazinyl)benzoic Acid: A Key Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Chloro-4-(4-methyl-1-piperazinyl)benzoic acid, a pivotal chemical intermediate in the synthesis of advanced therapeutic agents. With a primary focus on its role as a precursor to potent Fibroblast Growth Factor Receptor (FGFR) inhibitors, this document delineates its chemical and physical properties, outlines a robust synthetic pathway, and discusses its significance in the development of targeted cancer therapies. This guide is intended to serve as a critical resource for researchers and professionals engaged in medicinal chemistry and drug development, offering both foundational knowledge and practical insights into the application of this versatile molecule.

Introduction: The Strategic Importance of a Versatile Scaffold

In the landscape of modern medicinal chemistry, the strategic design and synthesis of molecular scaffolds that can be readily elaborated into potent and selective therapeutic agents are of paramount importance. 3-Chloro-4-(4-methyl-1-piperazinyl)benzoic acid has emerged as a particularly valuable building block, primarily due to its integral role in the synthesis of a class of targeted cancer therapeutics. Its structure combines a carboxylic acid handle for amide bond formation, a substituted piperazine moiety known to enhance solubility and cell permeability, and a chlorinated benzene ring that provides a key vector for molecular recognition by target proteins.

The most prominent application of this compound is as a crucial reagent in the preparation of 1H-pyrazolo[3,4-b]pyridines, which function as potent inhibitors of Fibroblast Growth Factor Receptors (FGFRs).[1] The FGFR signaling pathway is a well-validated target in oncology, with its aberrant activation implicated in the proliferation and survival of various tumor types.[2][3][4] Consequently, the availability of well-characterized and readily accessible intermediates like 3-Chloro-4-(4-methyl-1-piperazinyl)benzoic acid is a critical enabler for the discovery and development of next-generation FGFR-targeted therapies.[2][3][4]

This guide provides an in-depth examination of the core properties and applications of this key intermediate, offering a scientific and practical foundation for its use in research and development.

Physicochemical and Structural Properties

A thorough understanding of the physicochemical properties of a synthetic intermediate is fundamental to its effective application in multi-step syntheses and for ensuring the purity and quality of the final active pharmaceutical ingredient (API).

Core Compound Identifiers

| Property | Value | Source |

| IUPAC Name | 3-Chloro-4-(4-methyl-1-piperazinyl)benzoic acid | [5] |

| CAS Number | 1197193-33-1 | [1] |

| Molecular Formula | C₁₂H₁₅ClN₂O₂ | [1] |

| Molecular Weight | 254.71 g/mol | [1] |

| Canonical SMILES | CN1CCN(CC1)C2=C(C=C(C=C2)C(=O)O)Cl | N/A |

Predicted Physicochemical Data

| Property | Predicted Value | Source |

| Boiling Point | 413.3 ± 45.0 °C | [6] |

| Density | 1.291 ± 0.06 g/cm³ | [6] |

| XLogP3 | 1.79290 | [6] |

| Topological Polar Surface Area | 43.8 Ų | [6] |

Synthesis and Manufacturing

The efficient and scalable synthesis of 3-Chloro-4-(4-methyl-1-piperazinyl)benzoic acid is a critical consideration for its application in drug development programs. The most logical and commonly employed synthetic route is a nucleophilic aromatic substitution reaction.

Proposed Synthetic Pathway

The synthesis initiates from a readily available starting material, 3-chloro-4-fluorobenzoic acid. The fluorine atom at the 4-position is activated towards nucleophilic aromatic substitution by the electron-withdrawing carboxylic acid and chloro groups. This allows for a direct and efficient reaction with 1-methylpiperazine to yield the desired product.

Caption: Proposed synthesis of 3-Chloro-4-(4-methyl-1-piperazinyl)benzoic acid.

Detailed Experimental Protocol (Prophetic)

This protocol is based on established principles of nucleophilic aromatic substitution and general procedures found for analogous compounds.

Materials:

-

3-Chloro-4-fluorobenzoic acid

-

1-Methylpiperazine

-

Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)

-

Dipotassium carbonate (K₂CO₃) or another suitable base

-

Water

-

Hydrochloric acid (HCl) for pH adjustment

-

Ethyl acetate for extraction

Procedure:

-

To a stirred solution of 3-chloro-4-fluorobenzoic acid (1 equivalent) in DMSO, add dipotassium carbonate (2-3 equivalents).

-

Add 1-methylpiperazine (1.1-1.5 equivalents) to the reaction mixture.

-

Heat the reaction mixture to 80-120 °C and monitor the reaction progress by an appropriate analytical technique such as HPLC or TLC.

-

Upon completion, cool the reaction mixture to room temperature and pour it into water.

-

Acidify the aqueous solution with HCl to a pH of approximately 6-7 to precipitate the product.

-

Filter the solid, wash with water, and dry under vacuum to afford the crude product.

-

Further purification can be achieved by recrystallization from a suitable solvent system like ethanol/water.

Causality behind Experimental Choices:

-

Solvent: A polar aprotic solvent like DMSO or DMF is chosen to dissolve the reactants and facilitate the nucleophilic aromatic substitution reaction.

-

Base: A mild inorganic base like K₂CO₃ is used to scavenge the hydrofluoric acid (HF) formed during the reaction, driving the equilibrium towards the product.

-

Temperature: Elevated temperatures are typically required to overcome the activation energy for nucleophilic aromatic substitution on an electron-rich aromatic ring.

-

Work-up: The acidic work-up is crucial for protonating the carboxylate salt to the free carboxylic acid, which is generally less soluble in water and thus precipitates out, simplifying isolation.

Spectroscopic and Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of 3-Chloro-4-(4-methyl-1-piperazinyl)benzoic acid. While a specific, comprehensive dataset for this compound is not publicly available, this section outlines the expected spectroscopic features and a suitable analytical method for its characterization.

Expected Spectroscopic Data

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the piperazine ring protons, and the N-methyl group. The aromatic protons will likely appear as complex multiplets in the range of 7-8 ppm. The piperazine protons would be observed as two distinct multiplets, corresponding to the protons adjacent to the nitrogen attached to the aromatic ring and the other piperazine protons. The N-methyl group should present as a singlet around 2.3-2.5 ppm.

-

¹³C NMR: The carbon NMR spectrum will display signals for the carboxylic acid carbon (around 165-175 ppm), the aromatic carbons (110-150 ppm), the piperazine carbons (45-55 ppm), and the N-methyl carbon (around 45 ppm).

-

Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak [M+H]⁺ at m/z 255.09, corresponding to the molecular weight of the compound. The isotopic pattern for the chlorine atom (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) should be observable for the molecular ion and chlorine-containing fragments.

-

Infrared (IR) Spectroscopy: The IR spectrum is expected to exhibit a broad O-H stretching band for the carboxylic acid (2500-3300 cm⁻¹), a sharp C=O stretching vibration for the carboxylic acid (1680-1710 cm⁻¹), and C-N stretching vibrations for the piperazine moiety.

Analytical Method: High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method would be suitable for assessing the purity of 3-Chloro-4-(4-methyl-1-piperazinyl)benzoic acid and for monitoring reaction progress.

Proposed HPLC Method:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% trifluoroacetic acid or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

-

Detection: UV detection at a wavelength where the aromatic system has strong absorbance (e.g., 254 nm).

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: Ambient or controlled at a specific temperature (e.g., 30 °C).

This method should provide good separation of the product from starting materials and potential impurities. Method validation would be required for use in a regulated environment.

Application in Medicinal Chemistry: A Gateway to FGFR Inhibitors

The primary and most significant application of 3-Chloro-4-(4-methyl-1-piperazinyl)benzoic acid is as a key intermediate in the synthesis of potent and selective FGFR inhibitors.[1] The general synthetic strategy involves the coupling of the carboxylic acid group of this intermediate with an appropriate amino-heterocyclic core, typically via amide bond formation.

Sources

- 1. usbio.net [usbio.net]

- 2. Discovery of Orally Bioavailable FGFR2/FGFR3 Dual Inhibitors via Structure-Guided Scaffold Repurposing Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Identification of Piperazinyl-Difluoro-indene Derivatives Containing Pyridyl Groups as Potent FGFR Inhibitors against FGFR Mutant Tumor: Design, Synthesis, and Biological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Discovery of the Irreversible Covalent FGFR Inhibitor 8-(3-(4-Acryloylpiperazin-1-yl)propyl)-6-(2,6-dichloro-3,5-dimethoxyphenyl)-2-(methylamino)pyrido[2,3-d]pyrimidin-7(8H)-one (PRN1371) for the Treatment of Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 3-chloro-4-(4-methylpiperazin-1-yl)benzoic acid | CAS: 1197193-33-1 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 6. echemi.com [echemi.com]

An In-Depth Technical Guide to 3-Chloro-4-(4-methyl-1-piperazinyl)benzoic Acid: Structure, Synthesis, and Application

This technical guide provides a comprehensive overview of 3-Chloro-4-(4-methyl-1-piperazinyl)benzoic acid, a key intermediate in the synthesis of advanced pharmaceutical agents. Designed for researchers, medicinal chemists, and drug development professionals, this document delves into the molecule's structural characteristics, a detailed synthesis protocol rooted in mechanistic principles, and its significant role in the development of targeted cancer therapies.

Introduction and Significance

3-Chloro-4-(4-methyl-1-piperazinyl)benzoic acid (IUPAC Name: 3-Chloro-4-(4-methylpiperazin-1-yl)benzoic acid) is a substituted benzoic acid derivative featuring a methylpiperazine moiety. Its primary significance in the pharmaceutical landscape lies in its role as a crucial building block for the synthesis of potent and selective Fibroblast Growth Factor Receptor (FGFR) inhibitors.[1] Aberrant FGFR signaling is a known driver in various oncogenic processes, making FGFRs a critical target for cancer therapy. The structural features of this benzoic acid derivative are pivotal for its eventual incorporation into larger, pharmacologically active molecules designed to interact with the ATP-binding pocket of these kinases.

Molecular Structure and Physicochemical Properties

The structural integrity and physicochemical properties of 3-Chloro-4-(4-methyl-1-piperazinyl)benzoic acid are fundamental to its reactivity and handling.

Chemical Structure

The molecule consists of a benzoic acid core, substituted with a chlorine atom at the 3-position and a 4-methylpiperazin-1-yl group at the 4-position.

Caption: Chemical structure of 3-Chloro-4-(4-methyl-1-piperazinyl)benzoic acid.

Physicochemical Data Summary

| Property | Value | Source |

| CAS Number | 1197193-33-1 | [1][2] |

| Molecular Formula | C12H15ClN2O2 | [2] |

| Molecular Weight | 254.71 g/mol | [2] |

| Appearance | Off-white solid | Generic supplier data |

| Boiling Point (Predicted) | 413.3 ± 45.0 °C | [2] |

| Density (Predicted) | 1.291 ± 0.06 g/cm³ | [2] |

| XLogP3 | 1.79 | [2] |

Synthesis and Mechanistic Insights

The synthesis of 3-Chloro-4-(4-methyl-1-piperazinyl)benzoic acid is primarily achieved through a nucleophilic aromatic substitution (SNAr) reaction. This pathway is a cornerstone of aromatic chemistry, allowing for the formation of carbon-nitrogen bonds on activated aromatic rings.

Reaction Principle: Nucleophilic Aromatic Substitution (SNAr)

The SNAr mechanism involves the attack of a nucleophile on an aromatic ring that is substituted with a good leaving group and is activated by at least one strong electron-withdrawing group. In this synthesis, the carboxylic acid group, while not as powerful as a nitro group, sufficiently activates the ring for substitution, particularly under heated conditions. The reaction proceeds via a two-step addition-elimination mechanism.

-

Addition of the Nucleophile: The nitrogen atom of N-methylpiperazine acts as the nucleophile, attacking the carbon atom bearing the fluorine (or other halogen) atom. This forms a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.

-

Elimination of the Leaving Group: The aromaticity of the ring is restored by the elimination of the halide ion (in this case, fluoride is a common leaving group for SNAr reactions on benzoic acids), yielding the final product.

Caption: Simplified workflow of the SNAr synthesis mechanism.

Detailed Experimental Protocol

This protocol is adapted from a validated procedure for a structurally similar compound and is optimized for the synthesis of the title compound.

Materials:

-

3-Chloro-4-fluorobenzoic acid

-

N-Methylpiperazine

-

Anhydrous Potassium Carbonate (K2CO3)

-

Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)

-

Deionized Water

-

Hydrochloric Acid (2M)

-

Ethyl Acetate

-

Brine

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 3-chloro-4-fluorobenzoic acid (1 equivalent), N-methylpiperazine (1.2 equivalents), and anhydrous potassium carbonate (2.0 equivalents).

-

Solvent Addition: Add a suitable volume of anhydrous DMSO or DMF to the flask to ensure adequate stirring and dissolution at elevated temperatures.

-

Reaction Execution: Heat the reaction mixture to 120-140°C and maintain this temperature with vigorous stirring for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Work-up:

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Carefully pour the reaction mixture into a beaker containing ice-water.

-

Acidify the aqueous solution to a pH of approximately 6-7 using 2M hydrochloric acid. This will precipitate the product.

-

-

Isolation and Purification:

-

Collect the precipitated solid by vacuum filtration and wash thoroughly with deionized water.

-

The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water or isopropanol, to yield the final product as an off-white solid.

-

-

Drying: Dry the purified product under vacuum at 50-60°C to a constant weight.

Self-Validation: The success of the synthesis is validated at each critical step. The consumption of starting materials and the formation of the product are tracked by chromatography. The final product's identity and purity are confirmed through the analytical characterization methods detailed in the subsequent section.

Analytical and Spectroscopic Characterization

Thorough characterization is essential to confirm the identity, purity, and structure of the synthesized compound. The following are the expected analytical and spectroscopic data for 3-Chloro-4-(4-methyl-1-piperazinyl)benzoic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

(Note: The following are predicted chemical shifts based on the analysis of structurally similar compounds. Experimental values may vary slightly.)

1H NMR (400 MHz, DMSO-d6, δ):

-

~12.5 ppm (s, 1H): Carboxylic acid proton (-COOH). This proton is typically broad and its chemical shift is concentration-dependent.

-

~7.8 ppm (d, J ≈ 2.0 Hz, 1H): Aromatic proton ortho to the carboxylic acid group.

-

~7.7 ppm (dd, J ≈ 8.8, 2.0 Hz, 1H): Aromatic proton meta to the carboxylic acid and ortho to the chlorine.

-

~7.1 ppm (d, J ≈ 8.8 Hz, 1H): Aromatic proton ortho to the piperazine group.

-

~3.1-3.2 ppm (t, 4H): Piperazine protons adjacent to the benzene ring.

-

~2.4-2.5 ppm (t, 4H): Piperazine protons adjacent to the methyl group.

-

~2.2 ppm (s, 3H): Methyl group protons (-CH3).

13C NMR (100 MHz, DMSO-d6, δ):

-

~167 ppm: Carboxylic acid carbonyl carbon (-COOH).

-

~155 ppm: Aromatic carbon attached to the piperazine nitrogen.

-

~132 ppm: Aromatic carbon attached to the carboxylic acid group.

-

~130 ppm: Aromatic carbon ortho to the carboxylic acid.

-

~125 ppm: Aromatic carbon attached to the chlorine atom.

-

~123 ppm: Aromatic carbon meta to the carboxylic acid.

-

~118 ppm: Aromatic carbon ortho to the piperazine group.

-

~54 ppm: Piperazine carbons adjacent to the methyl group.

-

~48 ppm: Piperazine carbons adjacent to the benzene ring.

-

~46 ppm: Methyl carbon (-CH3).

Infrared (IR) Spectroscopy

The IR spectrum provides valuable information about the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| ~2500-3300 | O-H stretch (broad) | Carboxylic Acid |

| ~2950-2800 | C-H stretch | Aliphatic (Piperazine, Methyl) |

| ~1680-1710 | C=O stretch | Carboxylic Acid |

| ~1600, ~1480 | C=C stretch | Aromatic Ring |

| ~1250-1300 | C-N stretch | Aryl-Amine |

| ~1100-1200 | C-O stretch | Carboxylic Acid |

| ~700-850 | C-Cl stretch | Aryl Halide |

Mass Spectrometry (MS)

Electron Ionization (EI) or Electrospray Ionization (ESI) can be used. The expected molecular ion peak [M]+ or [M+H]+ would be observed at m/z 254 or 255, respectively, corresponding to the molecular weight of the compound. The isotopic pattern of the chlorine atom (35Cl and 37Cl in an approximate 3:1 ratio) would result in a characteristic M+2 peak.

Expected Fragmentation Pattern:

-

Loss of COOH: A significant fragment corresponding to the loss of the carboxylic acid group (45 Da).

-

Cleavage of the piperazine ring: Various fragments resulting from the cleavage of the piperazine ring are expected.

-

Loss of the methyl group: A fragment corresponding to the loss of the methyl group (15 Da).

High-Performance Liquid Chromatography (HPLC)

A validated reverse-phase HPLC method is crucial for determining the purity of the synthesized compound.

-

Column: C18 (e.g., 250 x 4.6 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water (with 0.1% trifluoroacetic acid or formic acid).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at a suitable wavelength (e.g., 254 nm).

-

Temperature: Ambient or controlled (e.g., 30 °C).

This method should be validated for linearity, precision, accuracy, and robustness to ensure reliable purity assessment.

Application in Drug Discovery: A Precursor to FGFR Inhibitors

The primary application of 3-Chloro-4-(4-methyl-1-piperazinyl)benzoic acid is as a key intermediate in the synthesis of FGFR inhibitors. The carboxylic acid group serves as a handle for amide bond formation, coupling this fragment to other heterocyclic core structures.

Caption: Role as an intermediate in FGFR inhibitor synthesis.

The 3-chloro substituent can play a role in modulating the electronic properties and conformation of the final inhibitor, potentially influencing its binding affinity and selectivity for the FGFR kinase domain. The 4-(4-methylpiperazinyl) group is a common motif in kinase inhibitors, often contributing to improved solubility, cell permeability, and favorable pharmacokinetic properties.

Safety and Handling

As with all laboratory chemicals, 3-Chloro-4-(4-methyl-1-piperazinyl)benzoic acid should be handled with appropriate safety precautions.

-

Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area or a fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry place.

Consult the Safety Data Sheet (SDS) for complete safety and handling information.

Conclusion

3-Chloro-4-(4-methyl-1-piperazinyl)benzoic acid is a valuable chemical intermediate with a well-defined structure and accessible synthetic route. Its significance is firmly established in the field of medicinal chemistry, particularly in the development of targeted therapies for cancer. This guide provides the foundational knowledge required for its synthesis, characterization, and application, empowering researchers to utilize this key building block in their drug discovery endeavors.

References

Sources

3-Chloro-4-(4-methyl-1-piperazinyl)benzoic acid molecular weight

An In-Depth Technical Guide to 3-Chloro-4-(4-methyl-1-piperazinyl)benzoic Acid: Properties, Synthesis, and Applications in Kinase Inhibitor Scaffolding

Abstract

This technical guide provides a comprehensive overview of 3-Chloro-4-(4-methyl-1-piperazinyl)benzoic acid (CAS No. 1197193-33-1), a pivotal chemical intermediate in modern drug discovery. With a molecular weight of 254.71 g/mol , this substituted benzoic acid derivative serves as a crucial building block, particularly in the synthesis of targeted cancer therapeutics.[1][2] This document details the compound's core molecular profile, offers a detailed, mechanistically-grounded synthesis protocol, and explores its primary application as a reagent in the development of Fibroblast Growth Factor Receptor (FGFR) inhibitors.[2] Safety, handling, and storage protocols are also outlined to provide a complete resource for researchers, medicinal chemists, and drug development professionals.

Core Molecular Profile

A thorough understanding of a compound's fundamental properties is the bedrock of its effective application in complex synthetic chemistry. This section outlines the essential chemical and physical characteristics of 3-Chloro-4-(4-methyl-1-piperazinyl)benzoic acid.

Chemical Identity and Structure

The molecule's structure incorporates a benzoic acid core, functionalized with a chloro group at position 3 and a methylpiperazinyl group at position 4. This specific arrangement of functional groups is critical to its utility as a scaffold in medicinal chemistry.

Caption: 2D Structure of 3-Chloro-4-(4-methyl-1-piperazinyl)benzoic acid

Physicochemical Properties

The compound's physical and chemical properties dictate its behavior in reactions, its solubility, and its stability. The data below, derived from predictive models and database entries, provides a quantitative summary.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₅ClN₂O₂ | [1][2][3] |

| Molecular Weight | 254.71 g/mol | [1][2] |

| CAS Number | 1197193-33-1 | [2][3] |

| Monoisotopic Mass | 254.0822054 Da | [1] |

| Predicted Boiling Point | 413.3 ± 45.0 °C | [1] |

| Predicted Density | 1.291 ± 0.06 g/cm³ | [1] |

| XLogP3 | -0.3 | [1] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 4 | [1] |

| Rotatable Bond Count | 2 | [1] |

Synthesis and Mechanistic Rationale

The synthesis of 3-Chloro-4-(4-methyl-1-piperazinyl)benzoic acid is most effectively achieved via a nucleophilic aromatic substitution (SₙAr) reaction. This strategy is both logical and high-yielding due to the electronic nature of the chosen precursors.

Strategic Approach: Nucleophilic Aromatic Substitution (SₙAr)

The core of the synthesis involves the reaction of a di-substituted benzene ring with N-methylpiperazine. A common and effective starting material is 3-chloro-4-fluorobenzoic acid.

Causality of Experimental Choice: The rationale for selecting 3-chloro-4-fluorobenzoic acid is based on established principles of SₙAr reactions:

-

Leaving Group: Fluorine is an excellent leaving group in SₙAr reactions because its high electronegativity strongly polarizes the carbon-fluorine bond, making the carbon atom highly electrophilic and susceptible to nucleophilic attack.

-

Activation: The reaction is further facilitated by the presence of two electron-withdrawing groups (the carboxylic acid at C1 and the chloro group at C3) ortho and para to the fluorine atom. These groups stabilize the negative charge of the intermediate Meisenheimer complex, thereby lowering the activation energy of the reaction and increasing the reaction rate.

Detailed Experimental Protocol

This protocol describes a self-validating system, where successful synthesis is confirmed through subsequent characterization.

Materials:

-

3-chloro-4-fluorobenzoic acid

-

N-methylpiperazine (≥2.5 equivalents)

-

Potassium carbonate (K₂CO₃) (≥3 equivalents)

-

Dimethyl sulfoxide (DMSO)

-

Deionized water

-

Hydrochloric acid (HCl), 2M

-

Ethyl acetate

-

Brine

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-chloro-4-fluorobenzoic acid (1.0 eq), potassium carbonate (3.0 eq), and DMSO.

-

Addition of Nucleophile: Add N-methylpiperazine (2.5 eq) to the stirring mixture. The excess N-methylpiperazine acts as both a nucleophile and a base, driving the reaction to completion.

-

Heating: Heat the reaction mixture to 120-140 °C and maintain for 4-6 hours. Monitor the reaction progress using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Carefully pour the mixture into a beaker of cold deionized water.

-

Acidification: Adjust the pH of the aqueous solution to ~6-7 by the slow addition of 2M HCl. The product will precipitate out of the solution as a solid.

-

Isolation: Collect the solid precipitate by vacuum filtration. Wash the solid with cold deionized water to remove any remaining salts.

-

Purification: The crude product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the final product with high purity.

-

Drying: Dry the purified solid under vacuum at 50-60 °C.

Workflow Visualization

The following diagram illustrates the key steps of the synthesis process from starting materials to the purified final product.

Caption: Synthetic workflow for 3-Chloro-4-(4-methyl-1-piperazinyl)benzoic acid.

Applications in Drug Discovery & Development

This compound is not an active pharmaceutical ingredient (API) itself but rather a high-value intermediate. Its structure is tailored for incorporation into larger, more complex molecules with specific biological targets.

Role as a Key Building Block for FGFR Inhibitors

The primary documented application of 3-Chloro-4-(4-methyl-1-piperazinyl)benzoic acid is as a reagent in the preparation of 1H-pyrazolo[3,4-b]pyridines.[2] These scaffolds are potent and selective inhibitors of Fibroblast Growth Factor Receptors (FGFRs). The FGFR signaling pathway is a critical regulator of cell proliferation, differentiation, and migration. Dysregulation of this pathway is a known driver in various forms of cancer, making FGFRs a significant target for oncological therapies.[2]

Structural Significance

-

Benzoic Acid: The carboxylic acid group provides a key attachment point for further chemical modification, often forming an amide bond with another part of the target molecule.

-

Methylpiperazinyl Group: This moiety is frequently used in medicinal chemistry to improve the pharmacokinetic properties of a drug candidate, such as increasing aqueous solubility and providing a basic handle that can aid in formulation.

-

Chloro Group: The chlorine atom can serve multiple purposes, including modulating the electronic properties of the ring and providing a vector for specific interactions within the target protein's binding pocket.

Logical Pathway from Building Block to Inhibitor

The diagram below conceptualizes how the title compound is integrated into a larger, biologically active molecule.

Sources

An In-depth Technical Guide to the Safe Handling of 3-Chloro-4-(4-methyl-1-piperazinyl)benzoic Acid

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed safety overview for 3-Chloro-4-(4-methyl-1-piperazinyl)benzoic acid (CAS No. 1197193-33-1), a key reagent in the synthesis of 1H-pyrazolo[3,4-b]pyridines, which are investigated as fibroblast growth factor receptor (FGFR) inhibitors in cancer therapy.[1] Given the absence of a specific, publicly available Safety Data Sheet (SDS) for this compound, this document synthesizes data from structurally related molecules—namely substituted chlorobenzoic acids and piperazine derivatives—to establish a robust framework for safe handling, storage, and emergency response.

Compound Identification and Predicted Hazard Profile

-

Chemical Name: 3-Chloro-4-(4-methyl-1-piperazinyl)benzoic acid

Predicted GHS Classification:

Based on the constituent moieties (chlorobenzoic acid and N-methylpiperazine), a composite hazard profile is anticipated. Substituted benzoic acids are often classified as skin and eye irritants.[3][4] Piperazine and its derivatives can cause severe skin burns, eye damage, and may induce allergic skin reactions (sensitization).[5]

Therefore, 3-Chloro-4-(4-methyl-1-piperazinyl)benzoic acid should be handled as, at minimum, a substance with the following potential hazards:

-

Skin Sensitization (Potential)

-

Acute Toxicity, Oral (Potential) [8]

Visualizing the Hazard Assessment Logic:

The following diagram illustrates the derivation of the predicted hazard profile from the compound's structural components.

Caption: Hazard profile prediction workflow.

Engineering Controls and Personal Protective Equipment (PPE)

The primary directive is to minimize exposure through all routes: inhalation, skin contact, and eye contact.

Engineering Controls:

-

Ventilation: All handling of the solid compound or solutions should occur in a well-ventilated area.[9][10] A certified chemical fume hood is mandatory when weighing, transferring, or performing reactions that could generate dust or aerosols.

-

Containment: For procedures with a higher risk of dust generation, a glove box or powder containment hood should be considered.

Personal Protective Equipment (PPE): A comprehensive PPE strategy is crucial for safe handling.

| PPE Category | Specification | Rationale |

| Eye/Face | ANSI Z87.1-compliant safety glasses with side shields, at a minimum. A full-face shield is required when handling larger quantities or when there is a significant splash risk. | Protects against dust particles and splashes. The piperazine moiety suggests a potential for severe eye damage.[5][7] |

| Hand Protection | Chemically resistant gloves (e.g., Nitrile, Neoprene). Inspect gloves for integrity before each use.[3] | Prevents skin irritation and potential absorption.[10] Proper glove removal technique must be followed to avoid cross-contamination.[3] |

| Skin/Body | A fully buttoned laboratory coat. For larger scale operations, consider chemical-resistant aprons or suits. | Protects skin from accidental contact. Contaminated clothing should be removed immediately and laundered separately before reuse.[11][12] |

| Respiratory | For operations that may generate significant dust, a NIOSH-approved respirator with a P95 or P100 particulate filter is recommended. | Minimizes inhalation of airborne particles.[6] |

Handling and Storage Protocols

Safe Handling Practices:

-

Avoid Dust Generation: Handle the solid material carefully to minimize the formation of dust.[9] Use appropriate tools (e.g., spatulas) for transfers.

-

Personal Hygiene: Wash hands thoroughly with soap and water after handling and before eating, drinking, or smoking.[9][11]

-

Grounding: For bulk transfers, ensure equipment is properly grounded to prevent static discharge, which could ignite fine dust.

-

Incompatibilities: Keep away from strong oxidizing agents and strong bases.[9][13][14] Benzoic acid derivatives can react with bases, and piperazines can react violently with acids.[5]

Storage Conditions:

-

Container: Store in a tightly sealed, properly labeled container.[9][10][14]

-

Environment: Keep in a cool, dry, and well-ventilated area, away from direct sunlight and sources of ignition.[9][14] A storage temperature of -20°C is recommended for long-term stability.[1]

-

Segregation: Store separately from incompatible materials, particularly strong oxidizing agents.[13][14]

Emergency Procedures: A Self-Validating Response System

In the event of an exposure or spill, a rapid and correct response is critical. The following protocols are designed to be self-validating, ensuring safety at each step.

Exposure Response Workflow:

Caption: Decision workflow for exposure incidents.

Detailed First-Aid Measures:

-

Inhalation: If fumes or dust are inhaled, immediately move the affected person to fresh air.[11] If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[12]

-

Skin Contact: Immediately remove all contaminated clothing.[11] Flush the affected skin area with large amounts of soap and running water for at least 15 minutes.[12] If irritation or a rash develops, seek medical attention.

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15-30 minutes, occasionally lifting the upper and lower eyelids.[12] Remove contact lenses if present and easy to do so.[3] Transport to a medical facility for specialized care without delay.[11]

-

Ingestion: Do NOT induce vomiting. Rinse mouth thoroughly with water. If the person is conscious, have them drink 2-4 cups of water.[14] Call a poison control center or seek immediate medical attention.[8]

Spill Response Protocol:

-

Evacuate & Secure: Evacuate all non-essential personnel from the spill area and restrict access.[9][12]

-

Ventilate: Increase ventilation in the area.

-

Eliminate Ignition Sources: Remove all sources of heat, sparks, or flames.[12][14]

-

Don PPE: Wear appropriate PPE as outlined in Section 2, including respiratory protection.

-

Contain & Clean:

-

Collect & Dispose: Place all contaminated material into a sealed, labeled container for hazardous waste disposal.[12][13]

-

Decontaminate: Wash the spill area thoroughly with soap and water, preventing runoff from entering drains.

Fire-Fighting Measures

-

Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), water spray, or alcohol-resistant foam.[12][13] Water spray can be used to cool fire-exposed containers.[13]

-

Specific Hazards: As a solid organic compound, it may form combustible dust concentrations in air.[4][7] Thermal decomposition may produce toxic gases, including carbon oxides and nitrogen oxides.[12]

-

Protective Equipment: Firefighters must wear full protective clothing and a self-contained breathing apparatus (SCBA).[11][15]

Toxicological and Physical Properties

Toxicological Profile (Inferred):

-

No specific LD₅₀ or LC₅₀ data is available for this compound.

-

Acute Effects: Expected to cause irritation to the skin, eyes, and respiratory tract upon contact.[4][15] Ingestion may cause gastrointestinal irritation.[10] The piperazine moiety suggests the potential for more severe corrosive effects.[5]

-

Chronic Effects: Prolonged or repeated exposure may lead to skin sensitization. There is no data to suggest carcinogenicity or mutagenicity, but this has not been formally studied.[6]

Physical and Chemical Properties:

| Property | Value | Source |

| CAS Number | 1197193-33-1 | [1][2] |

| Molecular Formula | C₁₂H₁₅ClN₂O₂ | [1][2] |

| Molecular Weight | 254.71 g/mol | [1][2] |

| Appearance | Solid (Assumed) | - |

| Boiling Point | 413.3 ± 45.0 °C (Predicted) | [2] |

| Density | 1.291 ± 0.06 g/cm³ (Predicted) | [2] |

| Stability | Stable under recommended storage conditions.[6][7] | - |

References

- piperazine anhydrous - s d fine-chem limited. (n.d.). S D Fine-Chem Limited.

- Piperazine - European Directorate for the Quality of Medicines & HealthCare. (n.d.). EDQM.

- Piperazine - Santa Cruz Biotechnology. (n.d.). Santa Cruz Biotechnology.

- Piperazine - HAZARD SUMMARY. (n.d.). New Jersey Department of Health.

- 3-Chlorobenzoic acid - SAFETY DATA SHEET. (2023). Sigma-Aldrich.

- Benzoic acid - SAFETY DATA SHEET. (2024). Sigma-Aldrich.

- 3-Chloro-4-(4-methyl-1-piperazinyl)benzoic acid - Echemi. (n.d.). Echemi.

- Benzoic Acid - Hazardous Substance Fact Sheet. (n.d.). New Jersey Department of Health.

- Benzoic acid - SAFETY DATA SHEET. (2025). Fisher Scientific.

- Benzoic Acid – Uses and Safety. (2015). VelocityEHS.

- SDS of Benzoic Acid: Important Data and Information Collected. (2023). Chemical Safety.

- A Beginner's Guide to Benzoic Acid: Uses and Safety Tips. (2020). KHA Online-SDS Management.

-

3-Chloro-11-(4-methylpiperazin-1-yl)-dibenzo[b,f][12]oxazepine - Safety data sheet. (2016). LGC Standards. Retrieved from

- m-Chlorobenzoic Acid - SAFETY DATA SHEET. (2014). National Institute of Standards and Technology.

- 3-Chlorobenzoic acid - SAFETY DATA SHEET. (2025). Fisher Scientific.

- 3-Chloro-4-(4-methyl-1-piperazinyl)benzoic Acid CAS: 1197193-33-1. (n.d.). AdooQ BioScience.

Sources

- 1. usbio.net [usbio.net]

- 2. echemi.com [echemi.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. fishersci.com [fishersci.com]

- 5. sds.edqm.eu [sds.edqm.eu]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. fishersci.com [fishersci.com]

- 8. lgcstandards.com [lgcstandards.com]

- 9. ehs.com [ehs.com]

- 10. SDS of Benzoic Acid: Important Data and Information Collected – KHA Online-SDS Management [kha.com]

- 11. datasheets.scbt.com [datasheets.scbt.com]

- 12. nj.gov [nj.gov]

- 13. nj.gov [nj.gov]

- 14. A Beginner’s Guide to Benzoic Acid: Uses and Safety Tips – KHA Online-SDS Management [online-msds.com]

- 15. tsapps.nist.gov [tsapps.nist.gov]

What is 3-Chloro-4-(4-methyl-1-piperazinyl)benzoic acid used for

An In-Depth Technical Guide to 3-Chloro-4-(4-methyl-1-piperazinyl)benzoic acid

Abstract

This technical guide provides a comprehensive overview of 3-Chloro-4-(4-methyl-1-piperazinyl)benzoic acid, a heterocyclic building block of significant interest to researchers and professionals in drug development. While not an active pharmaceutical ingredient (API) itself, this compound serves as a critical reagent and intermediate in the synthesis of targeted therapeutics, particularly kinase inhibitors. This document will elucidate its physicochemical properties, explore its primary application as a precursor in medicinal chemistry, provide a detailed representative synthetic protocol, and contextualize its utility by examining the mechanism of the target drug classes it helps create. The insights herein are curated for an audience of researchers, chemists, and drug development scientists, emphasizing the causality behind experimental design and the strategic importance of this molecule in constructing complex, biologically active agents.

Physicochemical Properties and Identification

3-Chloro-4-(4-methyl-1-piperazinyl)benzoic acid is a substituted aromatic carboxylic acid. Its structure, featuring a benzoic acid core, a piperazine ring, and a chlorine atom, makes it a versatile intermediate for creating molecules with specific pharmacophoric features. The piperazine moiety, in particular, is a common feature in many successful drugs, often improving solubility and providing a key interaction point for binding to biological targets.

Table 1: Key Properties of 3-Chloro-4-(4-methyl-1-piperazinyl)benzoic acid

| Property | Value | Reference |

| CAS Number | 1197193-33-1 | [1][2] |

| Molecular Formula | C12H15ClN2O2 | [1][2] |

| Molecular Weight | 254.71 g/mol | [1][2] |

| Appearance | Off-white solid | [3] |

| Heavy Atom Count | 17 | [2] |

| Rotatable Bond Count | 2 | [2] |

| Storage Temperature | -20°C | [1] |

Core Application in Medicinal Chemistry: A Precursor to Kinase Inhibitors

The primary utility of 3-Chloro-4-(4-methyl-1-piperazinyl)benzoic acid lies in its role as a reagent for the synthesis of highly specific enzyme inhibitors. Its structure is particularly amenable to forming the backbone of molecules designed to target protein kinases, a class of enzymes frequently dysregulated in cancer.

Synthesis of Fibroblast Growth Factor Receptor (FGFR) Inhibitors

The most direct documented application of this compound is as a reagent in the preparation of 1H-pyrazolo[3,4-b]pyridines, a class of molecules that function as potent inhibitors of Fibroblast Growth Factor Receptors (FGFRs)[1]. FGFRs are critical targets in oncology, as their aberrant activation can drive tumor growth, proliferation, and angiogenesis. The benzoic acid group of the title compound is typically activated and then reacted with an amine on the core pyrazolopyridine scaffold to form a stable amide bond, linking the two key fragments of the final inhibitor.

Structural Analogy to Imatinib (Gleevec) Precursors

The strategic importance of this molecular motif is underscored by its close resemblance to key intermediates used in the synthesis of Imatinib, a landmark tyrosine kinase inhibitor. Numerous synthetic routes for Imatinib rely on a similar fragment, 4-(4-methylpiperazin-1-ylmethyl)benzoic acid, to construct the final drug[4][5][6]. The core function is identical: the benzoic acid provides a reactive handle to form an amide linkage with the primary pharmacophore, N-(5-amino-2-methylphenyl)-4-(3-pyridinyl)-2-pyrimidineamine[7].

The presence of the chloro-substituent at the 3-position in the title compound, relative to the Imatinib precursor, represents a deliberate modification. In medicinal chemistry, such halogenation is a common strategy to modulate the electronic and steric properties of a drug candidate, potentially enhancing target affinity, altering metabolic stability, or improving selectivity against off-target kinases.

Representative Synthetic Workflow: Amide Bond Formation

The central reaction involving 3-Chloro-4-(4-methyl-1-piperazinyl)benzoic acid in drug synthesis is amide coupling. To provide a practical and instructive example, the following section details a generalized, yet robust, protocol for the coupling of a benzoic acid derivative to a core amine structure, a cornerstone reaction in the synthesis of kinase inhibitors like those derived from this intermediate.

Expert Insight: The direct coupling of a carboxylic acid and an amine is generally unfavorable and requires activation of the carboxylic acid. This can be achieved by converting it to a more reactive species, such as an acid chloride or an activated ester. The choice of coupling reagent and conditions is critical to ensure high yield, minimize side reactions, and preserve chiral centers if present.

Diagram: General Amide Coupling Workflow

Sources

- 1. usbio.net [usbio.net]

- 2. echemi.com [echemi.com]

- 3. 3-Chloro-4-piperazinobenzoic Acid - Center Trades [centertrades.com]

- 4. Synthesis process of imatinib intermediate 4-(4-methylpiperazin-1-ylmethyl) benzoic acid hydrochloride | Semantic Scholar [semanticscholar.org]

- 5. WO2013008242A1 - A process for the preparation of highly pure 4-(4-methyl piperazinomethyl) benzoic acid dihydrochloride - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. newdrugapprovals.org [newdrugapprovals.org]

A Senior Application Scientist's Guide to the Role of 3-Chloro-4-(4-methyl-1-piperazinyl)benzoic Acid in the Synthesis of Fibroblast Growth Factor Receptor (FGFR) Inhibitors

Abstract

Fibroblast Growth Factor Receptor (FGFR) signaling is a critical pathway in cellular physiology, and its dysregulation is a key driver in various oncogenic processes. Consequently, FGFRs have emerged as a validated and compelling target for cancer therapy. The development of small-molecule FGFR inhibitors represents a significant advancement in precision oncology. This technical guide provides an in-depth analysis of the strategic role of a pivotal chemical intermediate, 3-Chloro-4-(4-methyl-1-piperazinyl)benzoic acid , in the synthesis of potent and selective FGFR inhibitors. We will explore the underlying biological rationale for FGFR inhibition, delve into the medicinal chemistry principles that make the piperazine scaffold indispensable, and provide a detailed examination of the synthesis, application, and structure-activity relationships of this key building block. This document is intended for researchers, medicinal chemists, and drug development professionals actively working in the field of kinase inhibitor discovery.

The Biological Imperative: Targeting the FGFR Signaling Pathway

The Fibroblast Growth Factor (FGF) signaling network is essential for a multitude of physiological processes, including embryonic development, tissue repair, and angiogenesis.[1][2] This pathway consists of 18 secreted FGF ligands and four highly conserved transmembrane receptor tyrosine kinases (RTKs), namely FGFR1, FGFR2, FGFR3, and FGFR4.[2][3]

The binding of an FGF ligand to its corresponding FGFR, facilitated by heparan sulfate proteoglycans, induces receptor dimerization and subsequent trans-autophosphorylation of specific tyrosine residues within the intracellular kinase domain.[1][4][5] This activation event triggers a cascade of downstream signaling pathways, most notably the RAS-MAPK and PI3K-AKT pathways, which are central to regulating cell proliferation, survival, and differentiation.[2][4][6]

Aberrations in FGFR signaling , such as gene fusions, activating mutations, or amplifications, are frequently observed in a wide range of human cancers, including urothelial carcinoma, cholangiocarcinoma, and breast cancer.[3][7][8] These genetic alterations lead to constitutive, ligand-independent activation of the kinase, driving uncontrolled tumor growth and survival.[5][6] This direct causal link between aberrant FGFR activity and oncogenesis establishes FGFRs as high-value targets for therapeutic intervention.[2][3] Small-molecule inhibitors that block the ATP-binding site of the FGFR kinase domain have shown significant clinical promise, leading to the approval of several drugs that have transformed treatment paradigms for patients with FGFR-driven cancers.[6][8]

Caption: General workflow for FGFR inhibitor synthesis.

Detailed Experimental Protocol: Amide Coupling

The following is a representative, self-validating protocol for the coupling of the title compound with a generic amine-containing core (e.g., an aminopyrazole).

Objective: To synthesize an N-aryl-3-chloro-4-(4-methyl-1-piperazinyl)benzamide derivative.

Materials:

-

3-Chloro-4-(4-methyl-1-piperazinyl)benzoic acid (1.0 eq)

-

Amine-containing heterocyclic core (1.0 - 1.2 eq)

-

HATU (1,1'-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)

-

DIPEA (N,N-Diisopropylethylamine) (3.0 eq)

-

Anhydrous Dimethylformamide (DMF)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine

-

Ethyl Acetate

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

Inert Atmosphere: To a flame-dried round-bottom flask under an argon or nitrogen atmosphere, add 3-Chloro-4-(4-methyl-1-piperazinyl)benzoic acid (1.0 eq) and the amine-containing core (1.1 eq).

-

Causality: An inert atmosphere is critical to prevent moisture from hydrolyzing the activated ester intermediate, which would reduce yield.

-

-

Dissolution: Dissolve the solids in anhydrous DMF.

-

Causality: DMF is an excellent polar aprotic solvent that effectively solubilizes the reactants and reagents without interfering with the reaction.

-

-

Base Addition: Add DIPEA (3.0 eq) to the solution and stir for 5 minutes at room temperature.

-

Causality: DIPEA is a non-nucleophilic base that neutralizes the HCl byproduct of the reaction and ensures the amine reactant is in its free-base form for efficient nucleophilic attack.

-

-

Coupling Agent Addition: Add HATU (1.2 eq) portion-wise to the stirring solution. The reaction may become slightly exothermic.

-

Causality: HATU is a highly efficient coupling reagent that rapidly activates the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is susceptible to nucleophilic attack by the amine.

-

-

Reaction Monitoring: Allow the reaction to stir at room temperature for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

-

Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated NaHCO₃ solution (2x), water (1x), and brine (1x).

-

Causality: The aqueous washes remove residual DMF, DIPEA, and unreacted HATU byproducts. The bicarbonate wash specifically neutralizes any remaining acidic components.

-

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., Dichloromethane/Methanol or Hexanes/Ethyl Acetate) to afford the pure product.

-

Self-Validation: The purity of the final compound must be confirmed by HPLC, and its identity verified by ¹H NMR and Mass Spectrometry.

-

Application in Known Multi-Kinase Inhibitors

While specific proprietary synthesis routes are often undisclosed, the structural motifs present in approved and clinical-stage multi-kinase inhibitors that target FGFRs underscore the importance of building blocks like 3-Chloro-4-(4-methyl-1-piperazinyl)benzoic acid.

-

Dovitinib (TKI-258): This compound is a potent inhibitor of FGFR, VEGFR, and PDGFR. [9][10][11]Its structure features a 4-(4-methylpiperazin-1-yl) moiety attached to a benzimidazole core. [11][12]The synthesis of Dovitinib and its analogs relies on the strategic incorporation of this piperazine-containing fragment, which is essential for its kinase inhibitory activity and overall pharmacological profile. [9][13]* Lenvatinib: Lenvatinib is another multi-kinase inhibitor with activity against VEGFRs and FGFRs, approved for treating certain types of thyroid and liver cancer. [14]Its synthesis involves the coupling of distinct heterocyclic fragments, often through amide or urea bond formation, highlighting the general synthetic strategies where our title compound would be an ideal starting material. [15][16][17][18]

Conclusion and Future Outlook

3-Chloro-4-(4-methyl-1-piperazinyl)benzoic acid is more than a mere chemical reagent; it is a strategically designed building block that embodies key principles of modern medicinal chemistry for kinase inhibitor design. It provides a robust scaffold that imparts favorable pharmacokinetic properties while offering a reliable chemical handle for convergent synthesis. Its N-methylpiperazine group is crucial for target engagement and solubility, while the chloro-substituted benzoic acid moiety allows for efficient and predictable coupling to complex molecular cores.

As the field of oncology continues to advance toward more personalized therapies, the demand for potent, selective, and well-tolerated FGFR inhibitors will grow. The development of next-generation inhibitors, including irreversible covalent binders and isoform-selective agents, will rely on the creative and efficient use of well-designed intermediates. [19][20][21]3-Chloro-4-(4-methyl-1-piperazinyl)benzoic acid and its derivatives will undoubtedly remain integral components in the synthetic chemist's toolbox, enabling the discovery and development of novel cancer therapeutics that target the FGFR signaling pathway.

References

-

Decoding FGF/FGFR Signaling: Insights into Biological Functions and Disease Relevance. (n.d.). MDPI. Retrieved January 6, 2026, from [Link]

-

FGFR Inhibitors in Oncology: Insight on the Management of Toxicities in Clinical Practice. (n.d.). MDPI. Retrieved January 6, 2026, from [Link]

-

Signaling Pathway and Small-Molecule Drug Discovery of FGFR: A Comprehensive Review. (n.d.). Frontiers in Pharmacology. Retrieved January 6, 2026, from [Link]

-

Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. (n.d.). ResearchGate. Retrieved January 6, 2026, from [Link]

-

FGFR Breast Cancer Clinical Trials. (n.d.). Massive Bio. Retrieved January 6, 2026, from [Link]

-

(A) Mechanism of action of FGFR inhibitors and FGFR signaling pathway... (n.d.). ResearchGate. Retrieved January 6, 2026, from [Link]

-

How Do FGFR Inhibitors Work? Uses, Side Effects, Drug Names. (2021, October 25). RxList. Retrieved January 6, 2026, from [Link]

-

Synthesis Methods of Lenvatinib Mesylate API. (2024, August 7). Qingmu Pharmaceutical. Retrieved January 6, 2026, from [Link]

-

The Indispensable Role of Piperazine in Modern Pharmaceuticals. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 6, 2026, from [Link]

- Synthetic method of lenvatinib. (n.d.). Google Patents.

-

The Fibroblast Growth Factor signaling pathway. (n.d.). PubMed Central. Retrieved January 6, 2026, from [Link]

-

3-Chloro-4-(4-methyl-1-piperazinyl)benzoic acid. (n.d.). P&S Chemicals. Retrieved January 6, 2026, from [Link]

-

Molecular Pathways: Fibroblast Growth Factor Signaling: A New Therapeutic Opportunity in Cancer. (n.d.). AACR Journals. Retrieved January 6, 2026, from [Link]

-

The Development of FGFR Inhibitors. (n.d.). Targeted Oncology. Retrieved January 6, 2026, from [Link]

-

Safety and Activity of Fibroblast Growth Factor Receptor Inhibitors in Advanced Malignancies: A Pooled Analysis of Early-Phase Clinical Trials. (2025, April 16). ASCO Publications. Retrieved January 6, 2026, from [Link]

-

The medicinal chemistry of piperazines: A review. (n.d.). PubMed. Retrieved January 6, 2026, from [Link]

-

The medicinal chemistry of piperazines: A review. (n.d.). Scilit. Retrieved January 6, 2026, from [Link]

-

Process For The Preparation Of Lenvatinib. (n.d.). Quick Company. Retrieved January 6, 2026, from [Link]

- Synthesis method for lenvatinib. (2018, October 16). Patsnap.

-

PROCESS FOR THE PREPARATION OF LENVATINIB. (2020, March 11). European Patent Office. Retrieved January 6, 2026, from [Link]

-

Facts and New Hopes on Selective FGFR Inhibitors in Solid Tumors. (n.d.). AACR Journals. Retrieved January 6, 2026, from [Link]

-

A Receptor Tyrosine Kinase Inhibitor, Dovitinib (TKI-258), Enhances BMP-2-Induced Osteoblast Differentiation In Vitro. (n.d.). NIH. Retrieved January 6, 2026, from [Link]

-

Dovitinib (CHIR258, TKI258): structure, development and preclinical and clinical activity. (n.d.). PubMed. Retrieved January 6, 2026, from [Link]

-

Synthesis of 3-Allylsulfamoyl-4-(4-methylpiperazine-1-yl)-benzoic acid-hydrochloride. (n.d.). Mol-Instincts. Retrieved January 6, 2026, from [Link]

-

Discovery of the Irreversible Covalent FGFR Inhibitor 8-(3-(4-Acryloylpiperazin-1-yl)propyl)-6-(2,6-dichloro-3,5-dimethoxyphenyl)-2-(methylamino)pyrido[2,3-d]pyrimidin-7(8H)-one (PRN1371) for the Treatment of Solid Tumors. (n.d.). ResearchGate. Retrieved January 6, 2026, from [Link]_

-

Discovery of the Irreversible Covalent FGFR Inhibitor 8-(3-(4-Acryloylpiperazin-1-yl)propyl)-6-(2,6-dichloro-3,5-dimethoxyphenyl)-2-(methylamino)pyrido[2,3-d]pyrimidin-7(8H)-one (PRN1371) for the Treatment of Solid Tumors. (n.d.). PubMed. Retrieved January 6, 2026, from [Link]

- Preparation method of 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride. (n.d.). Google Patents.

-

Scheme 2 The synthesis of the compounds 8, 9 and 30, 31. Reagents and... (n.d.). ResearchGate. Retrieved January 6, 2026, from [Link]

-

Discovery of Orally Bioavailable FGFR2/FGFR3 Dual Inhibitors via Structure-Guided Scaffold Repurposing Approach. (n.d.). PubMed Central. Retrieved January 6, 2026, from [Link]

- 3-chloro methyl benzoic acid synthetic method. (n.d.). Google Patents.

-

New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses. (n.d.). PubMed. Retrieved January 6, 2026, from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Understanding FGF Signaling: A Key Pathway in Development and Disease | Proteintech Group [ptglab.com]

- 3. Frontiers | Signaling Pathway and Small-Molecule Drug Discovery of FGFR: A Comprehensive Review [frontiersin.org]

- 4. The Fibroblast Growth Factor signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

- 6. FGFR Inhibitors in Oncology: Insight on the Management of Toxicities in Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]

- 7. massivebio.com [massivebio.com]

- 8. aacrjournals.org [aacrjournals.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. A Receptor Tyrosine Kinase Inhibitor, Dovitinib (TKI-258), Enhances BMP-2-Induced Osteoblast Differentiation In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Dovitinib (CHIR258, TKI258): structure, development and preclinical and clinical activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. apexbt.com [apexbt.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Synthesis method for lenvatinib - Eureka | Patsnap [eureka.patsnap.com]

- 15. qingmupharm.com [qingmupharm.com]

- 16. CN109734661B - Synthetic method of lenvatinib - Google Patents [patents.google.com]

- 17. Process For The Preparation Of Lenvatinib [quickcompany.in]

- 18. data.epo.org [data.epo.org]

- 19. researchgate.net [researchgate.net]

- 20. Discovery of the Irreversible Covalent FGFR Inhibitor 8-(3-(4-Acryloylpiperazin-1-yl)propyl)-6-(2,6-dichloro-3,5-dimethoxyphenyl)-2-(methylamino)pyrido[2,3-d]pyrimidin-7(8H)-one (PRN1371) for the Treatment of Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Discovery of Orally Bioavailable FGFR2/FGFR3 Dual Inhibitors via Structure-Guided Scaffold Repurposing Approach - PMC [pmc.ncbi.nlm.nih.gov]

The Emergence of 1H-pyrazolo[3,4-b]pyridines as Potent and Selective FGFR Inhibitors: A Technical Guide

Abstract

Dysregulation of the Fibroblast Growth Factor Receptor (FGFR) signaling pathway is a clinically validated driver of oncogenesis in a variety of solid tumors. This has spurred the development of targeted therapies aimed at inhibiting the kinase activity of FGFRs. Among the diverse chemical scaffolds explored, the 1H-pyrazolo[3,4-b]pyridine core has emerged as a particularly promising framework for the design of potent and selective FGFR inhibitors. This in-depth technical guide provides a comprehensive overview of the discovery and development of this class of inhibitors, intended for researchers, scientists, and drug development professionals. We will dissect the design rationale, structure-activity relationships (SAR), and key biological evaluation methodologies, offering a field-proven perspective on the experimental choices and a self-validating system of protocols.

The Rationale for Targeting the FGFR Signaling Pathway

The FGFR family, comprising four highly conserved transmembrane receptor tyrosine kinases (FGFR1-4), plays a pivotal role in regulating essential cellular processes, including proliferation, differentiation, migration, and survival.[1] Upon binding of their cognate fibroblast growth factor (FGF) ligands, FGFRs undergo dimerization and trans-autophosphorylation of their intracellular kinase domains. This phosphorylation cascade triggers the activation of downstream signaling pathways, most notably the RAS-RAF-MAPK and PI3K-AKT pathways, which are central to cell growth and survival.[1]

Genetic alterations in FGFR genes, such as gene amplification, chromosomal translocations, and activating mutations, are frequently observed in a range of human cancers, including bladder, lung, and breast cancers.[1] This aberrant FGFR activation leads to uncontrolled downstream signaling, promoting tumor growth, angiogenesis, and metastatic progression.[1] Consequently, the targeted inhibition of FGFR kinase activity represents a compelling therapeutic strategy for these malignancies.

}

FGFR Signaling Pathway in Cancer.

The 1H-Pyrazolo[3,4-b]pyridine Scaffold: A Privileged Core for FGFR Inhibition

The discovery of 1H-pyrazolo[3,4-b]pyridine-based FGFR inhibitors was largely driven by a scaffold hopping strategy from existing inhibitor frameworks, such as the structure of AZD4547.[2] The aim was to identify novel core structures with improved potency and selectivity, particularly over the often-implicated off-target, VEGFR2.[2] The 1H-pyrazolo[3,4-b]pyridine scaffold proved to be a highly effective hinge-binding motif, capable of forming key hydrogen bond interactions within the ATP-binding pocket of the FGFR kinase domain.

Design Rationale and Key Structural Features

A critical early finding was the importance of the N(1)-H of the pyrazolopyridine moiety. N-methylation of this position led to a complete loss of enzymatic activity, indicating its crucial role in forming a hydrogen bond with the kinase hinge region.[2] Furthermore, the substitution pattern on the phenyl ring attached to the pyrazolopyridine core was found to be a major determinant of both potency and selectivity. The introduction of two chlorine atoms at the ortho-positions of a dimethoxyphenyl ring dramatically enhanced FGFR1 inhibitory activity and selectivity over VEGFR2.[2]

}

Key interactions of the inhibitor scaffold.

Structure-Activity Relationship (SAR) Summary

Systematic SAR studies have elucidated the contributions of various substituents on the 1H-pyrazolo[3,4-b]pyridine core.

| Compound ID | Core Modification | 3-Position Substituent | 4-Position Phenyl Substituent | FGFR1 IC50 (nM) | H1581 Cell IC50 (nM) |

| 4a | 1H-pyrazolo[3,4-b]pyridine | H | 2,6-dichloro-3,5-dimethoxy | 0.3 | 1.7 |

| 5 | 1H-indazole | H | 2,6-dichloro-3,5-dimethoxy | 3.3 | 324.3 |

| 10 | N-methyl-pyrazolo[3,4-b]pyridine | H | 2,6-dichloro-3,5-dimethoxy | >5000 | ND |

| 7i | 1H-pyrazolo[3,4-b]pyridine | 4-aminophenyl | H | 42.4 | >1000 |

| 11a | 1H-pyrazolo[3,4-b]pyridine | 4-aminophenyl | 4-amino | Potent | Potent |

| 7k | 1H-pyrazolo[3,4-b]pyridine | 4-aminophenyl | 4-dimethylamino | Potent | Potent |